molecular formula C4H6O2 B019804 Vinyl-13C2 acetate CAS No. 106139-40-6

Vinyl-13C2 acetate

Cat. No. B019804
M. Wt: 88.07 g/mol
InChI Key: XTXRWKRVRITETP-ZKDXJZICSA-N
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Patent
US05723556

Procedure details

To 100 g of the same copolymer was added 1500 ml of ethyl acetate, 40 ml of concentrated ammonium hydroxide and 40 ml of water. After two days with stirring, the polymer dissolved to give a gel. During the next three weeks at room temperature, a progressive decrease in viscosity of the solution was noted. At this time the solution was heated to remove ammonia, giving a partially saponified polymer of composition 32.4 wt % vinyl acetate, 16.4 wt % vinyl alcohol, 38 wt % TFE, and 13.2 wt % HFP in a 27.4 wt % solids solution in ethyl acetate.
[Compound]
Name
same copolymer
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])[CH3:2].[OH-].[NH4+]>O>[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[CH:1]([OH:3])=[CH2:2] |f:1.2|

Inputs

Step One
Name
same copolymer
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
1500 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After two days with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
the polymer dissolved
CUSTOM
Type
CUSTOM
Details
to give a gel
CUSTOM
Type
CUSTOM
Details
During the next three weeks
CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
At this time the solution was heated
CUSTOM
Type
CUSTOM
Details
to remove ammonia

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C)(=O)OC=C
Name
Type
product
Smiles
C(=C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05723556

Procedure details

To 100 g of the same copolymer was added 1500 ml of ethyl acetate, 40 ml of concentrated ammonium hydroxide and 40 ml of water. After two days with stirring, the polymer dissolved to give a gel. During the next three weeks at room temperature, a progressive decrease in viscosity of the solution was noted. At this time the solution was heated to remove ammonia, giving a partially saponified polymer of composition 32.4 wt % vinyl acetate, 16.4 wt % vinyl alcohol, 38 wt % TFE, and 13.2 wt % HFP in a 27.4 wt % solids solution in ethyl acetate.
[Compound]
Name
same copolymer
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])[CH3:2].[OH-].[NH4+]>O>[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[CH:1]([OH:3])=[CH2:2] |f:1.2|

Inputs

Step One
Name
same copolymer
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
1500 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After two days with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
the polymer dissolved
CUSTOM
Type
CUSTOM
Details
to give a gel
CUSTOM
Type
CUSTOM
Details
During the next three weeks
CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
At this time the solution was heated
CUSTOM
Type
CUSTOM
Details
to remove ammonia

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C)(=O)OC=C
Name
Type
product
Smiles
C(=C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05723556

Procedure details

To 100 g of the same copolymer was added 1500 ml of ethyl acetate, 40 ml of concentrated ammonium hydroxide and 40 ml of water. After two days with stirring, the polymer dissolved to give a gel. During the next three weeks at room temperature, a progressive decrease in viscosity of the solution was noted. At this time the solution was heated to remove ammonia, giving a partially saponified polymer of composition 32.4 wt % vinyl acetate, 16.4 wt % vinyl alcohol, 38 wt % TFE, and 13.2 wt % HFP in a 27.4 wt % solids solution in ethyl acetate.
[Compound]
Name
same copolymer
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])[CH3:2].[OH-].[NH4+]>O>[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[CH:1]([OH:3])=[CH2:2] |f:1.2|

Inputs

Step One
Name
same copolymer
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
1500 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After two days with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
the polymer dissolved
CUSTOM
Type
CUSTOM
Details
to give a gel
CUSTOM
Type
CUSTOM
Details
During the next three weeks
CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
At this time the solution was heated
CUSTOM
Type
CUSTOM
Details
to remove ammonia

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C)(=O)OC=C
Name
Type
product
Smiles
C(=C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05723556

Procedure details

To 100 g of the same copolymer was added 1500 ml of ethyl acetate, 40 ml of concentrated ammonium hydroxide and 40 ml of water. After two days with stirring, the polymer dissolved to give a gel. During the next three weeks at room temperature, a progressive decrease in viscosity of the solution was noted. At this time the solution was heated to remove ammonia, giving a partially saponified polymer of composition 32.4 wt % vinyl acetate, 16.4 wt % vinyl alcohol, 38 wt % TFE, and 13.2 wt % HFP in a 27.4 wt % solids solution in ethyl acetate.
[Compound]
Name
same copolymer
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])[CH3:2].[OH-].[NH4+]>O>[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[CH:1]([OH:3])=[CH2:2] |f:1.2|

Inputs

Step One
Name
same copolymer
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
1500 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After two days with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
the polymer dissolved
CUSTOM
Type
CUSTOM
Details
to give a gel
CUSTOM
Type
CUSTOM
Details
During the next three weeks
CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
At this time the solution was heated
CUSTOM
Type
CUSTOM
Details
to remove ammonia

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C)(=O)OC=C
Name
Type
product
Smiles
C(=C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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